N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound characterized by its unique cyclopentyl and naphthalenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the cyclopentyl intermediate: This step involves the hydroxylation of a cyclopentane derivative to introduce the hydroxy and hydroxymethyl groups.
Naphthalen-2-yloxy acetamide formation: The naphthalen-2-yloxy group is introduced through a nucleophilic substitution reaction, where a naphthalen-2-ol derivative reacts with an acetamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming alkanes.
Substitution: The naphthalen-2-yloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include cyclopentanone derivatives or carboxylic acids.
Reduction: Products may include cyclopentane derivatives.
Substitution: Products may include brominated or nitrated naphthalenes.
Scientific Research Applications
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyl and naphthalen-2-yloxy groups play crucial roles in these interactions, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxycyclopentyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the hydroxymethyl group, which may affect its reactivity and interactions.
N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide: Positional isomer with different spatial arrangement of functional groups.
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(phenyl)acetamide: Contains a phenyl group instead of a naphthalen-2-yloxy group, which may alter its chemical properties.
Uniqueness
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclopentyl ring, combined with the naphthalen-2-yloxy moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-10-14-7-15(9-17(14)21)19-18(22)11-23-16-6-5-12-3-1-2-4-13(12)8-16/h1-6,8,14-15,17,20-21H,7,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAVOIIZVVFMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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